molecular formula C15H14Cl2N2O2 B2547982 2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide CAS No. 1223021-40-6

2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide

Cat. No.: B2547982
CAS No.: 1223021-40-6
M. Wt: 325.19
InChI Key: LDLHWHNTEAXELF-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide is a synthetic organic compound characterized by its pyridine ring substituted with chlorine atoms at positions 2 and 6, and a carboxamide group at position 3. The compound also features a methoxyphenyl ethyl group attached to the nitrogen of the carboxamide. This structure imparts unique chemical and biological properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,6-dichloropyridine and 2-methoxyphenyl ethylamine.

    Formation of Carboxamide: The carboxamide group is introduced through an amidation reaction. This can be achieved by reacting 2,6-dichloropyridine-3-carboxylic acid with 2-methoxyphenyl ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-efficiency and yield. This often involves:

    Bulk Synthesis: Using large reactors to handle the starting materials and reagents.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and control.

    Automated Purification: Utilizing automated systems for purification to ensure consistent quality and reduce manual labor.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the pyridine ring.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis results in the formation of 2,6-dichloropyridine-3-carboxylic acid and 2-methoxyphenyl ethylamine.

Scientific Research Applications

2,6-Dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interactions: The compound could interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine-3-carboxamide: Lacks the methoxyphenyl ethyl group, resulting in different chemical and biological properties.

    N-[1-(2-Methoxyphenyl)ethyl]pyridine-3-carboxamide: Does not have chlorine substitutions, affecting its reactivity and applications.

    2,6-Dichloro-N-phenylpyridine-3-carboxamide: Similar structure but with a phenyl group instead of a methoxyphenyl ethyl group.

Uniqueness

2,6-Dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both chlorine atoms and the methoxyphenyl ethyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-9(10-5-3-4-6-12(10)21-2)18-15(20)11-7-8-13(16)19-14(11)17/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLHWHNTEAXELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NC(=O)C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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